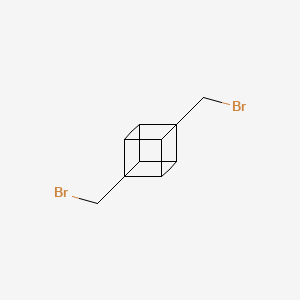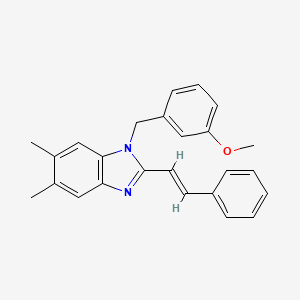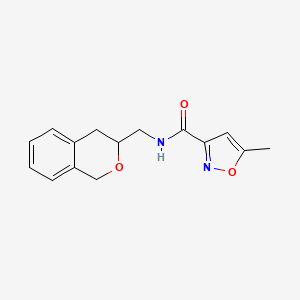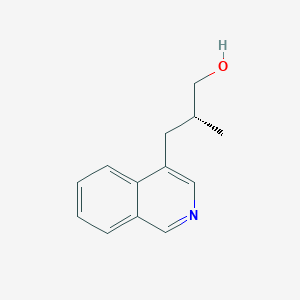
(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane” is not well-documented in the available literature. More research is needed to understand the synthesis process .Molecular Structure Analysis
The molecular structure of “(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane” is not explicitly provided in the available resources. Further studies are required to determine its molecular structure .Chemical Reactions Analysis
The chemical reactions involving “(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane” are not well-documented in the available literature. More research is needed to understand its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane” are not well-documented in the available literature. More research is needed to understand its properties .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
- Cubane Derivatives Synthesis : An efficient method was developed for preparing 1,4-bis(hydroxymethyl)cubane, which could be a precursor to the bromomethyl cubane, by reducing cubane-1,4-dicarboxylic acid or its ester with aluminum hydride. The structure was confirmed through X-ray diffraction analysis (Zakharov et al., 1998).
- Polymer Synthesis with Cubane Moieties : A novel unsaturated polymer containing cubane units in its backbone was synthesized via acyclic diene metathesis polymerization of 1,4-bis(homoallyl)cubane. This polymer displayed solubility in THF and exhibited distinct molecular weight characteristics as determined by 1H NMR (Chauvin & Saussine, 1996).
Organometallic and Coordination Chemistry
- Manganese Cubanes : The study of chiral manganese(II) cubanes revealed that they undergo oxidation reactions leading to a variety of complexes, showcasing the potential of cubanes in redox chemistry and the impact of ligand and metal center variation on the properties of the resulting complexes (Deville et al., 2014).
- Copper(I) Halides Coordination Polymers : Research on coordination polymers formed from reactions of 1,3-bis(imidazol-1-yl-methyl)-benzene with CuX (X = I, Br) demonstrated the formation of structures consisting of cubane-like clusters, highlighting the versatility of cubane derivatives in forming novel coordination architectures with potential luminescent properties (Zhou et al., 2008).
Material Science and Polymer Chemistry
- Polyamides Based on Cubane-1,4-dicarboxylic Acid : Direct polycondensation of cubane-1,4-dicarboxylic acid with various diamines was explored, leading to the synthesis of polyamides with unique solubility and structural properties. This work underscores the utility of cubane derivatives in designing novel polymeric materials with potentially unique mechanical and thermal properties (Kakuchi et al., 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-bis(bromomethyl)cubane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZXQBFYTZQZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45CBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide](/img/structure/B2539025.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2539026.png)

![1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539032.png)
![4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide](/img/structure/B2539034.png)



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2539040.png)


![(2-Methylsulfonylphenyl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2539045.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2539046.png)
![2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2539047.png)